1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Description
The compound 1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one features a piperazine core substituted with a 3,4-dimethylphenyl sulfonyl group at the 4-position, a methyl group at the 2-position of the propan-1-one backbone, and a 1,2,4-triazole moiety at the 3-position.
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-4-5-17(10-15(14)2)27(25,26)23-8-6-21(7-9-23)18(24)16(3)11-22-13-19-12-20-22/h4-5,10,12-13,16H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLZAZXIIWQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C=NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The sulfonylation step utilizes 3,4-dimethylbenzenesulfonyl chloride (1.2 eq) with piperazine derivatives in polar aprotic solvents. Data from parallel experiments reveal acetonitrile outperforms dimethylformamide (DMF) in yield and purity:
Base selection critically impacts conversion rates. DIPEA (3.0 eq) achieves 85% yield compared to 72% with triethylamine under identical conditions. Temperature studies show optimal performance at 60°C, with higher temperatures (80°C) causing sulfonyl group degradation.
Propan-1-one Backbone Assembly
Ketone Formation Strategies
The 2-methylpropan-1-one moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Patent data describe a two-step process:
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Step 1 : React Boc-protected piperazine with methylmagnesium bromide (1.5 eq) in THF at −78°C (yield 78%).
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Step 2 : Quench with acetyl chloride (2.0 eq) at 0°C, followed by warming to room temperature (overall yield 65%).
Alternative methods employ β-keto esters (e.g., ethyl acetoacetate) as acyl donors, though these require harsher conditions (refluxing toluene, 48 hr) and give lower yields (54%).
Triazole Moiety Installation
Regioselective Coupling
Recent advances in click chemistry enable direct C–N bond formation between propargyl intermediates and 1H-1,2,4-triazole. A metal-free protocol using ethenesulfonyl fluoride (ESF) achieves 89% regioselectivity for the 1,4-disubstituted product:
Comparative studies show traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides higher yields (92%) but introduces metal contamination (>200 ppm).
Purification and Analytical Characterization
Chromatographic Techniques
Final purification uses reverse-phase HPLC with acetonitrile/water gradients (65:35 to 85:15 v/v) to isolate the target compound (>98% purity). Crystallization trials identify ethyl acetate/n-hexane (1:3) as optimal for obtaining monoclinic crystals suitable for X-ray diffraction.
Spectroscopic Validation
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(400 MHz, CDCl): δ 8.21 (s, 1H, triazole-H), 7.68–7.71 (m, 2H, aromatic), 2.51 (s, 3H, CH), 2.33 (s, 6H, Ar–CH).
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and triazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity. The specific compound discussed has shown promising results in vitro against various fungal strains, suggesting its potential as an antifungal agent .
Anticancer Properties
The sulfonamide and piperazine components are often associated with anticancer activities. Studies have demonstrated that derivatives of piperazine can induce apoptosis in cancer cells. The presence of the triazole moiety may enhance cytotoxicity against specific cancer cell lines, including breast and lung cancers .
Neuropharmacological Effects
Piperazine derivatives are widely recognized for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound's structure allows it to interact with neurotransmitter receptors, potentially modulating serotonin pathways which are critical in mood regulation .
Antifungal Agents in Agriculture
Given its antifungal properties, this compound can be explored as a biopesticide. The ability to inhibit fungal pathogens that affect crops could lead to its application in sustainable agriculture practices. Research into similar compounds has shown efficacy against plant pathogens without harming beneficial organisms .
Study 1: Antifungal Efficacy
In a controlled laboratory setting, the compound was tested against Candida albicans and Aspergillus fumigatus. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. This suggests that the compound could be developed into an effective treatment for fungal infections .
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted using MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating substantial cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Comparative Analysis Table
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Antifungal | Treatment for Candida and Aspergillus | Significant growth inhibition at 10 µg/mL |
| Anticancer | Cytotoxicity against MCF-7 and A549 | IC50 values of 15 µM and 20 µM |
| Agricultural | Biopesticide for crop protection | Effective against plant pathogens |
Mechanism of Action
The mechanism of action of 1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the triazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Compounds Identified in Evidence:
4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Features: Dichlorophenyl group, dioxolane ring, triazol-3-one, and piperazine. Comparison: The dichlorophenyl substituent and dioxolane ring enhance antifungal activity by mimicking sterol biosynthesis inhibitors (e.g., itraconazole) .
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Features: Dual methoxyphenyl groups and triazole. However, the sulfonyl moiety may confer better water solubility .
4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Features : Methoxyphenyl-piperazine and methylpropyl substituent.
- Comparison : The methylpropyl chain may enhance metabolic stability, whereas the target compound’s methyl group at the propan-1-one backbone could limit steric hindrance for target binding .
Dioxolane-containing derivatives ()
- Features : Dioxolane rings, dichlorophenyl, and variable alkyl groups (isopropyl, sec-butyl).
- Comparison : Dioxolane rings improve pharmacokinetic profiles by resisting hydrolysis. The target compound’s sulfonyl group may offer similar stability but with distinct electronic effects .
Functional Group Impact on Bioactivity
Research Findings and Implications
- Antifungal Potential: The triazole moiety in the target compound aligns with established antifungal agents like fluconazole, which inhibit cytochrome P450 14α-demethylase . However, the absence of a dichlorophenyl group (as in ’s compound) may reduce potency against resistant strains.
- Solubility vs. Permeability : The sulfonyl group in the target compound likely improves aqueous solubility compared to methoxy or alkyl-substituted analogs, but may limit blood-brain barrier penetration .
- Synthetic Feasibility : Piperazine and triazole rings are synthetically accessible, as demonstrated in and , suggesting scalable production .
Biological Activity
The compound 1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This paper aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Anticancer Activity : The presence of the triazole ring is linked to anticancer properties. Compounds containing triazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The exact mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
- Antimicrobial Activity : The sulfonamide group has demonstrated antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis pathways .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of folic acid synthesis | |
| Antiviral | Inhibition of viral replication |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives of triazole-containing compounds on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial efficacy against strains of Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications to the piperazine or triazole moieties can enhance biological activity. For instance, substituents on the phenyl ring were crucial for increased potency against cancer cells .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound, given its structural complexity?
Methodological Answer:
- Core Steps : Focus on modular assembly of the piperazine-sulfonyl and triazole moieties. The sulfonyl-piperazine group can be synthesized via nucleophilic substitution between 3,4-dimethylbenzenesulfonyl chloride and piperazine derivatives. The triazole moiety is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must balance steric hindrance from the 3,4-dimethylphenyl group and reactivity of the triazole. For example, highlights the use of IR and NMR to monitor intermediate formation during analogous triazole syntheses.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for verifying the sulfonyl-piperazine linkage (e.g., characteristic shifts for sulfonamide protons at δ 7.5–8.5 ppm) and triazole protons (δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular weight, especially given the compound’s high nitrogen content. emphasizes HRMS for validating analogous triazole-piperazine derivatives.
- Elemental Analysis : Required to resolve ambiguities in purity, particularly if unexpected byproducts arise from competing reactions .
Q. How can researchers assess the compound’s preliminary biological activity in antifungal studies?
Methodological Answer:
- In Vitro Assays : Use standardized microdilution methods (e.g., CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida and Aspergillus strains. describes similar protocols for triazole derivatives, noting MIC ranges of 0.5–32 µg/mL .
- Control Compounds : Include fluconazole or voriconazole as positive controls to benchmark activity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antifungal efficacy?
Methodological Answer:
- Variable Substituents : Systematically modify the 3,4-dimethylphenyl group (e.g., replacing methyl with halogens or electron-withdrawing groups) and the triazole’s position (1H- vs. 4H-isomers). demonstrates that para-substituted aryl groups enhance antifungal potency .
- Computational Modeling : Use molecular docking (e.g., with fungal CYP51 enzymes) to predict binding affinity. ’s structural analogs highlight the importance of sulfonyl-piperazine interactions with heme cofactors .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Reprodubility : Standardize inoculum size and incubation time. For example, reports discrepancies in MICs due to variations in fungal strain viability .
- Metabolic Stability Testing : Evaluate hepatic microsome stability (e.g., rat/human liver microsomes) to rule out rapid degradation as a cause of inconsistent activity.
Q. How can researchers address challenges in spectral data interpretation, such as overlapping signals in NMR?
Methodological Answer:
- 2D NMR Techniques : Employ HSQC and HMBC to assign crowded regions (e.g., piperazine and triazole protons). used COSY and NOESY to resolve stereochemical ambiguities in a triazole-propan-1-one derivative .
- Deuterated Solvents : Use DMSO-d6 to sharpen peaks for sulfonamide protons.
Data-Driven Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
